2,2,3-Trimethylbutane-1-sulfonamide
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Overview
Description
2,2,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a hydrocarbon chain. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2,2,3-Trimethylbutane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method for preparing sulfonamides is the NH4I-mediated amination of sodium sulfinates. This method is environmentally friendly and tolerates a wide range of functional groups . The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and readily available .
Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP (4-dimethylaminopyridine) . These methods are well-established and provide high yields of the desired sulfonamide compounds.
Chemical Reactions Analysis
2,2,3-Trimethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
2,2,3-Trimethylbutane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of other sulfonamide derivatives.
Biology: Sulfonamides are known for their antibacterial properties and are used in the study of bacterial resistance mechanisms.
Medicine: Sulfonamides have been used as antibiotics to treat bacterial infections.
Industry: Sulfonamides are used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
2,2,3-Trimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A widely used sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide antibiotic that is often used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections, including urinary tract infections and toxoplasmosis.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and applications compared to other sulfonamide derivatives .
Properties
IUPAC Name |
2,2,3-trimethylbutane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGHADEOKRBNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)CS(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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